molecular formula C6H2ClFN2O B14845092 2-Chloro-3-fluoro-5-isocyanatopyridine

2-Chloro-3-fluoro-5-isocyanatopyridine

Cat. No.: B14845092
M. Wt: 172.54 g/mol
InChI Key: DIHQKTNZRDMWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This molecule features a pyridine ring substituted with chlorine (position 2), fluorine (position 3), and an isocyanate group (-NCO, position 5). The isocyanate group confers high reactivity, enabling applications in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates. Chlorine and fluorine substituents enhance electron-withdrawing effects, influencing regioselectivity in cross-coupling reactions .

Properties

Molecular Formula

C6H2ClFN2O

Molecular Weight

172.54 g/mol

IUPAC Name

2-chloro-3-fluoro-5-isocyanatopyridine

InChI

InChI=1S/C6H2ClFN2O/c7-6-5(8)1-4(2-9-6)10-3-11/h1-2H

InChI Key

DIHQKTNZRDMWHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)Cl)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-isocyanatopyridine typically involves the introduction of chlorine, fluorine, and isocyanate groups onto a pyridine ring. One common method is the reaction of 2-chloro-3-fluoropyridine with phosgene to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to handle hazardous reagents like phosgene safely.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-5-isocyanatopyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic addition: The isocyanate group can react with nucleophiles to form ureas or carbamates.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Electrophilic addition: Alcohols or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution reactions: Formation of substituted pyridines.

    Addition reactions: Formation of ureas, carbamates, or other derivatives.

    Oxidation/reduction: Formation of oxidized or reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-3-fluoro-5-isocyanatopyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-isocyanatopyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations and Key Properties

The following table compares 2-Chloro-3-fluoro-5-isocyanatopyridine with analogs differing in substituents, positions, or functional groups:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Physical Properties Reactivity/Applications Evidence Source
This compound C₅HClFNO Cl (C2), F (C3), NCO (C5) ~157.52 (calculated) Likely liquid or low-m.p. solid Forms ureas, carbamates; drug intermediates N/A (inferred)
2-Chloro-3-fluoro-5-nitropyridine C₅H₂ClFN₂O₂ Cl (C2), F (C3), NO₂ (C5) ~192.55 Solid (exact m.p. unreported) Nitro group enables reduction to amines; agrochemical synthesis
2-Chloro-5-iodopyridine C₅H₃ClIN Cl (C2), I (C5) 239.44 Yellow crystals, m.p. 99°C Iodo group facilitates Suzuki couplings; material science
2-Chloro-5-fluoro-3-iodopyridine C₅H₂ClFIn Cl (C2), F (C5), I (C3) ~272.33 (calculated) Not reported Halogen diversity for selective functionalization
2-chloro-5-fluoropyridin-3-amine C₅H₄ClFN₂ Cl (C2), F (C5), NH₂ (C3) 146.55 Soluble in organic solvents Amine group for nucleophilic alkylation; API intermediates
2-Chloro-5-fluoro-4-formylpyridine C₆H₃ClFNO Cl (C2), F (C5), CHO (C4) ~159.55 (calculated) Not reported Aldehyde for condensation reactions; ligand synthesis

Reactivity and Functional Group Comparisons

  • Isocyanate (-NCO) vs. Nitro (-NO₂): The nitro group in 2-Chloro-3-fluoro-5-nitropyridine is less reactive under mild conditions but can be reduced to amines for further derivatization. In contrast, the isocyanate group undergoes rapid nucleophilic additions with amines or alcohols, making it more versatile in polymer chemistry .
  • Isocyanate (-NCO) vs. Iodo (-I) : Iodinated analogs like 2-Chloro-5-iodopyridine are pivotal in cross-coupling reactions (e.g., Stille, Heck), whereas the isocyanate group is better suited for forming covalent bonds with biomolecules or polymers .
  • Isocyanate (-NCO) vs. Amine (-NH₂) : The amine in 2-chloro-5-fluoropyridin-3-amine participates in SNAr reactions, while the isocyanate’s electrophilic carbon reacts with nucleophiles like amines to form ureas, critical in drug discovery .

Positional Isomerism Effects

  • Halogen Positioning : In 2-Chloro-5-fluoro-3-iodopyridine , iodine at C3 and fluorine at C5 create steric and electronic effects distinct from the target compound’s C3 fluorine and C5 isocyanate. This alters reactivity in metal-catalyzed reactions .
  • Functional Group Placement : The aldehyde group in 2-Chloro-5-fluoro-4-formylpyridine (C4) vs. isocyanate (C5) directs reactivity toward different synthetic pathways, such as Schiff base formation versus carbamate synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.